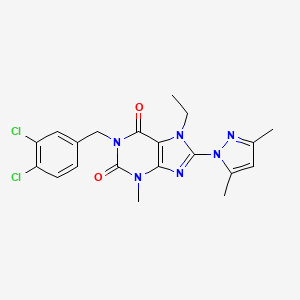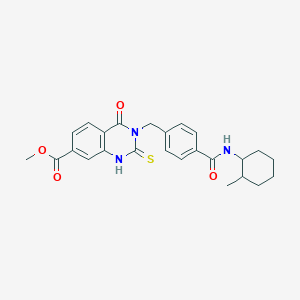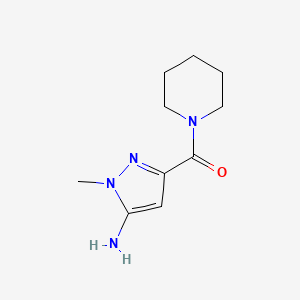
3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid is a chemical compound with the molecular weight of 167.21 . Its IUPAC name is 3-methyl-3-(1H-pyrrol-1-yl)butanoic acid .
Molecular Structure Analysis
The InChI code for 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid is 1S/C9H13NO2/c1-9(2,7-8(11)12)10-5-3-4-6-10/h3-6H,7H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid is between 91-93°C .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Synthesis and Antimicrobial Activity : A study explored derivatives of butanoic acids, including those with pyrrole moieties, revealing good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Anticonvulsant and Antinociceptive Properties
- Hybrid Molecules with Anticonvulsant and Antinociceptive Activity : Research into hybrid molecules derived from 3-methyl-butanoic acids showed potential as new anticonvulsants. Some compounds displayed broad-spectrum anticonvulsant activity in mice and reduced pain responses in the formalin model of tonic pain (Kamiński et al., 2016).
Natural Compound Isolation
- Isolation of Pyrrole Alkaloids : Pyrrole alkaloids, including derivatives of butanoic acid, were isolated from the fruiting bodies of Leccinum extremiorientale. This study highlights the natural occurrence and potential applications of such compounds in medicinal chemistry (Yang et al., 2015).
Therapeutic Agents for Pulmonary Fibrosis
- Synthesis for Treatment of Idiopathic Pulmonary Fibrosis : A study reported on the synthesis of a compound involving a butanoic acid structure, showcasing its potential as a therapeutic agent for idiopathic pulmonary fibrosis. This compound is undergoing clinical trials, indicating its relevance in therapeutic applications (Anderson et al., 2016).
Crystal Structure Analysis
- Crystal Structure of Butanoic Acid Derivatives : Research on the crystal structure of compounds similar to 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid provides insights into their molecular arrangement and potential applications in material science (Liu et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-3-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,7-8(11)12)10-5-3-4-6-10/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUKITSPMXBMLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid | |
CAS RN |
395090-68-3 |
Source


|
| Record name | 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)


![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)


![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)